molecular formula C28H43N9O8 B3395784 Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) CAS No. 1193347-53-3

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Cat. No.: B3395784
CAS No.: 1193347-53-3
M. Wt: 633.7 g/mol
InChI Key: FAILKIOFKCFNBU-NVYAHWSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal amino acids. This step often requires high-dilution conditions to prevent intermolecular reactions.

Industrial Production Methods

Industrial production of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes or biotinylation reagents under mild conditions.

Major Products

    Oxidation: Dityrosine or other oxidative derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Labeled peptides with enhanced detection properties.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its role in cell signaling and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves its interaction with specific molecular targets, such as cell surface receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of signaling pathways. The exact pathways depend on the biological context and the specific receptors involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar stability and bioactivity.

    Cyclo(-Ala-Asp-D-Tyr-Lys-Arg): A variant with a different amino acid sequence but similar cyclic structure.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is unique due to its specific amino acid composition, which imparts distinct biological properties and potential therapeutic applications. Its stability and resistance to enzymatic degradation make it particularly valuable in drug development and biomedical research.

Properties

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILKIOFKCFNBU-NVYAHWSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 2
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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Reactant of Route 6
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